4-Nitro-1-octyl-1H-pyrazole
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Overview
Description
4-Nitro-1-octyl-1H-pyrazole is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-octyl-1H-pyrazole typically involves the nitration of 1-octylpyrazole. One common method is the nitration of 1-octylpyrazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position. The reaction mixture is then quenched, neutralized, and the product is extracted and purified.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using continuous-flow processes. This approach allows for better control over reaction conditions, improved safety, and higher yields. The continuous-flow nitration process involves the use of mixed acid for nitration, followed by continuous quenching, neutralization, extraction, and separation. The final product is obtained with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1-octyl-1H-pyrazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Amino-1-octyl-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrazole ring.
Scientific Research Applications
4-Nitro-1-octyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and energy density
Mechanism of Action
The mechanism of action of 4-Nitro-1-octyl-1H-pyrazole is primarily related to its ability to interact with biological targets through its nitro and octyl groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The octyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-1H-pyrazole: Lacks the octyl group, resulting in different physical and chemical properties.
1-Octyl-1H-pyrazole: Lacks the nitro group, affecting its biological activities and reactivity.
4-Amino-1-octyl-1H-pyrazole: A reduction product of 4-Nitro-1-octyl-1H-pyrazole with different biological activities.
Uniqueness
This compound is unique due to the presence of both the nitro and octyl groups, which impart distinct chemical, physical, and biological properties.
Properties
IUPAC Name |
4-nitro-1-octylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-2-3-4-5-6-7-8-13-10-11(9-12-13)14(15)16/h9-10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFQXDAQPKNXII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C(C=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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